3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid
Overview
Description
3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of an amino group, a methyl group, and a pyridine ring attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 6-amino-5-methylpyridine with propenoic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: 3-(6-Amino-5-methylpyridin-3-yl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various biochemical reactions. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(6-Amino-5-methylpyridin-3-yl)propanoic acid: Similar structure but with a saturated propanoic acid moiety.
6-Amino-5-methylpyridine: Lacks the propenoic acid moiety.
3-(6-Nitro-5-methylpyridin-3-yl)prop-2-enoic acid: Contains a nitro group instead of an amino group.
Uniqueness
3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid is unique due to the presence of both an amino group and a propenoic acid moiety, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7(2-3-8(12)13)5-11-9(6)10/h2-5H,1H3,(H2,10,11)(H,12,13)/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUUMYVPQMZMR-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1N)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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